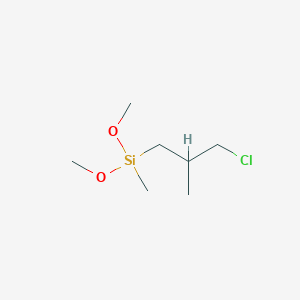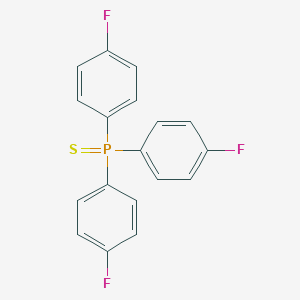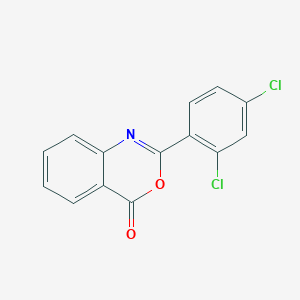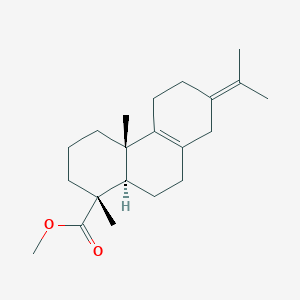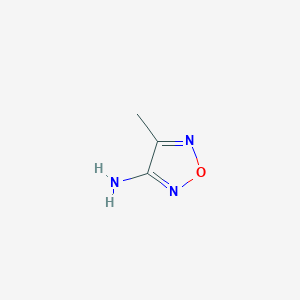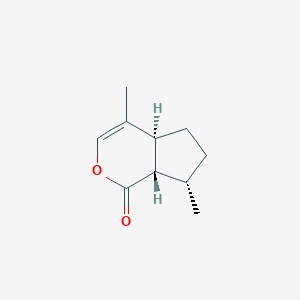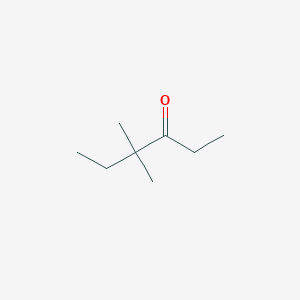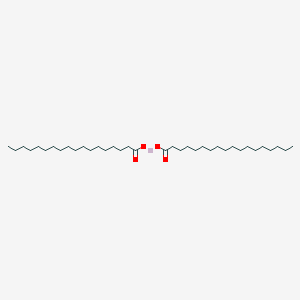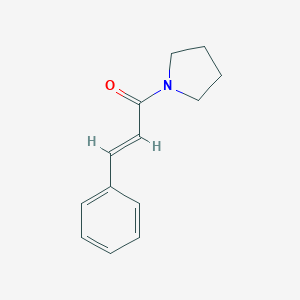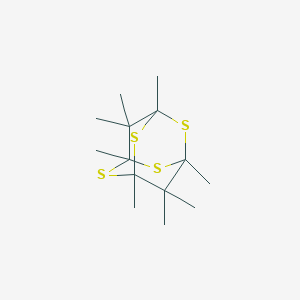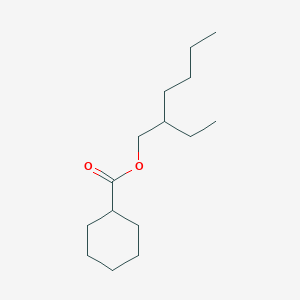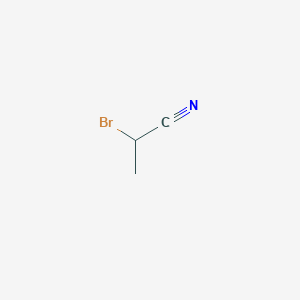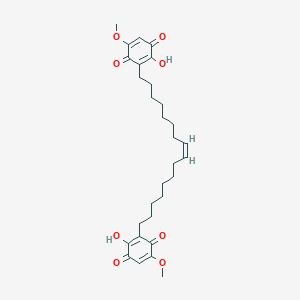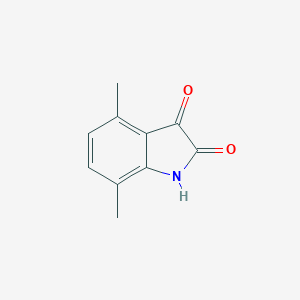
2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester is not fully understood. However, studies have suggested that it may exert its effects through the modulation of various signaling pathways involved in inflammation, oxidative stress, and cancer.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester has various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with the development of various diseases. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester in lab experiments has several advantages. It is a stable compound that can be easily synthesized and purified. It also has low toxicity, making it a safe compound to use in experiments. However, its limited solubility in water and other solvents can be a limitation in some experiments.
Orientations Futures
There are several future directions for the research of 2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester. These include the investigation of its potential use in the development of new drugs for the treatment of various diseases, as well as the exploration of its use as a biomarker for diseases. Further studies are also needed to fully understand its mechanism of action and to optimize its synthesis method.
Conclusion
In conclusion, 2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in various applications.
Méthodes De Synthèse
The synthesis of 2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester involves the reaction of furan-2-carboxylic acid with 21,23-dimethylpentacosyl alcohol in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to yield the desired product.
Applications De Recherche Scientifique
2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester has been the subject of extensive scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the development of new drugs and as a biomarker for diseases.
Propriétés
Numéro CAS |
18082-13-8 |
|---|---|
Nom du produit |
2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester |
Formule moléculaire |
C41H80O3 |
Poids moléculaire |
621.1 g/mol |
Nom IUPAC |
methyl 9-[5-(21,23-dimethylpentacosyl)oxolan-2-yl]nonanoate |
InChI |
InChI=1S/C41H80O3/c1-5-37(2)36-38(3)30-26-22-18-16-14-12-10-8-6-7-9-11-13-15-17-19-23-27-31-39-34-35-40(44-39)32-28-24-20-21-25-29-33-41(42)43-4/h37-40H,5-36H2,1-4H3 |
Clé InChI |
AKFPSBSFRASTJY-UHFFFAOYSA-N |
SMILES |
CCC(C)CC(C)CCCCCCCCCCCCCCCCCCCCC1CCC(O1)CCCCCCCCC(=O)OC |
SMILES canonique |
CCC(C)CC(C)CCCCCCCCCCCCCCCCCCCCC1CCC(O1)CCCCCCCCC(=O)OC |
Synonymes |
5-(21,23-Dimethylpentacosyl)tetrahydro-2-furannonanoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



